![molecular formula C10H20N2O2 B7577776 2-[4-(Methoxymethyl)piperidin-1-yl]propanamide](/img/structure/B7577776.png)
2-[4-(Methoxymethyl)piperidin-1-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Methoxymethyl)piperidin-1-yl]propanamide is a chemical compound commonly known as MPMP. It is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. The purpose of
作用机制
The exact mechanism of action of MPMP is not fully understood, but it is believed to act as a positive allosteric modulator of the nicotinic acetylcholine receptor, which is involved in cognitive function and memory. MPMP may also have antioxidant and anti-inflammatory properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects
MPMP has been shown to have a variety of biochemical and physiological effects in animal studies. It has been shown to increase levels of acetylcholine in the brain, which is important for cognitive function and memory. MPMP has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
MPMP has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, one limitation is that it is relatively expensive compared to other compounds used in scientific research.
未来方向
There are several potential future directions for research on MPMP. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects and enhance cognitive function. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications for other neurological disorders.
合成方法
MPMP can be synthesized using a variety of methods, including the reaction of 4-(Methoxymethyl)piperidine with 2-bromoacetamide in the presence of a base, such as potassium carbonate. The resulting product is then purified using chromatography techniques to obtain pure MPMP.
科学研究应用
MPMP has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects, as well as the ability to enhance cognitive function and memory.
属性
IUPAC Name |
2-[4-(methoxymethyl)piperidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(10(11)13)12-5-3-9(4-6-12)7-14-2/h8-9H,3-7H2,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBNKCJVIUXINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1CCC(CC1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Methoxymethyl)piperidin-1-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577694.png)
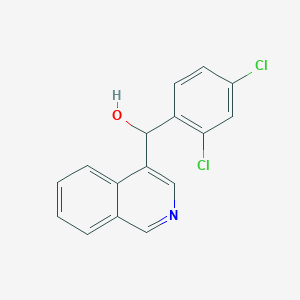
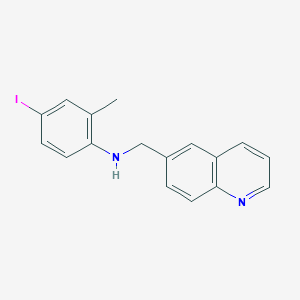
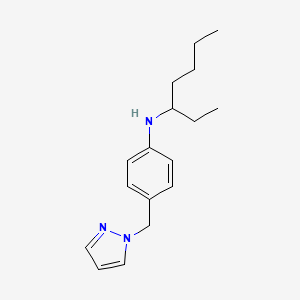
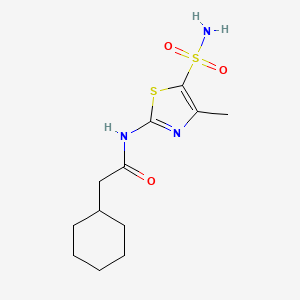
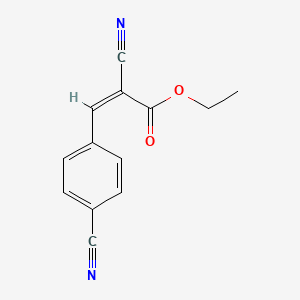
![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)
![N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine](/img/structure/B7577769.png)
![1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B7577774.png)
![3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B7577782.png)
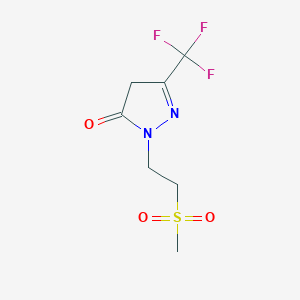
![4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid](/img/structure/B7577799.png)
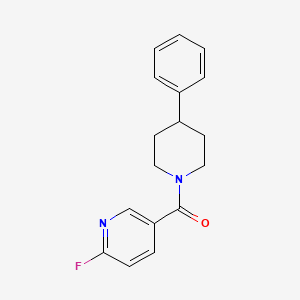
![1-[4-[2-(Methylamino)ethyl]piperidin-1-yl]-2-phenylpropan-2-ol](/img/structure/B7577811.png)